

2-Hydrazinyl-6-methylpyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Hydrazinyl-6-methylpyridine

Cat. No.: B1590354

[Get Quote](#)

An In-Depth Technical Guide to **2-Hydrazinyl-6-methylpyridine**: A Key Building Block for Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Hydrazinyl-6-methylpyridine**, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and its proven potential as a scaffold in the discovery of novel therapeutic agents. This document is structured to provide not just data, but actionable insights grounded in established chemical principles and field-proven applications.

Core Compound Identification and Properties

2-Hydrazinyl-6-methylpyridine is a bifunctional molecule featuring a nucleophilic hydrazine group and a pyridine ring, a privileged scaffold in medicinal chemistry.^{[1][2][3][4]} This combination makes it a versatile precursor for constructing a wide array of more complex heterocyclic systems.

Identifier	Value
Chemical Name	2-Hydrazinyl-6-methylpyridine
Synonyms	(6-methylpyridin-2-yl)hydrazine; 2-Methyl-6-hydrazinopyridine
CAS Number	5315-24-2
Molecular Formula	C ₆ H ₉ N ₃
Molecular Weight	123.16 g/mol
Canonical SMILES	<chem>CC1=NC(=CC=C1)NN</chem>
InChIKey	RDVGWJKUYXVTSO-UHFFFAOYSA-N

Table 1: Core Identifiers for **2-Hydrazinyl-6-methylpyridine**.

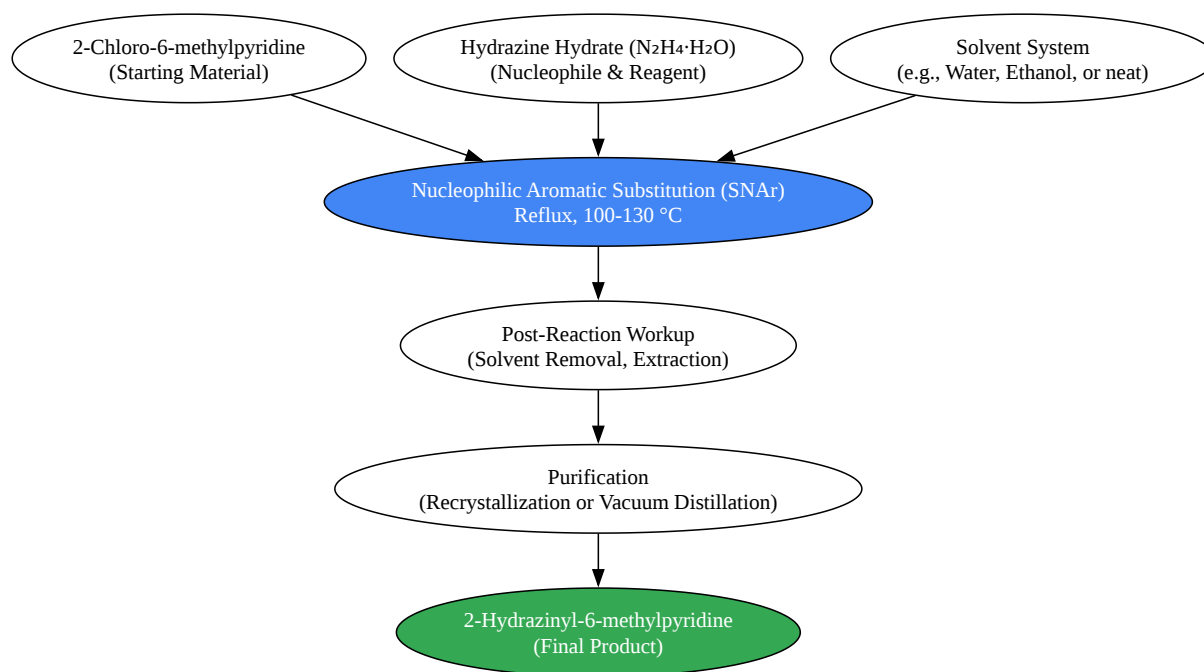
Quantitative physicochemical data is crucial for experimental design, including solvent selection, reaction temperature, and purification strategies.

Property	Value	Significance in Research & Development
Appearance	Off-white to yellow solid	Provides a preliminary check for material purity.
Melting Point	54-56 °C	Useful for purity assessment and setting drying temperature limits.
Boiling Point	80-85 °C @ 0.5 Torr	Indicates the compound can be purified by vacuum distillation.
Predicted XLogP3	0.8	Suggests moderate lipophilicity, a key parameter in drug design for cell membrane permeability.[5]
Predicted Mass Spec	[M+H] ⁺ : 124.08693 m/z	Essential data for reaction monitoring and product confirmation via LC-MS.[5]

Table 2: Key Physicochemical Properties.

Synthesis Protocol and Mechanistic Considerations

The most direct and industrially relevant synthesis of **2-Hydrazinyl-6-methylpyridine** involves the nucleophilic aromatic substitution (S_NAr) of a corresponding halopyridine. The 2-chloro derivative is a common and cost-effective starting material.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Hydrazinyl-6-methylpyridine**.

Detailed Experimental Protocol: Synthesis from 2-Chloro-6-methylpyridine

This protocol is based on established methods for hydrazinolysis of chloropyridines.[6] The core of this reaction is the displacement of the chloride, which is activated by the ring nitrogen, by the highly nucleophilic hydrazine.

Materials:

- 2-Chloro-6-methylpyridine
- Hydrazine hydrate (80% solution in water or anhydrous)
- Solvent (e.g., ethanol or water, can also be run neat)
- Dichloromethane (DCM) or Ethyl Acetate for extraction
- Anhydrous sodium sulfate or magnesium sulfate
- Deionized water

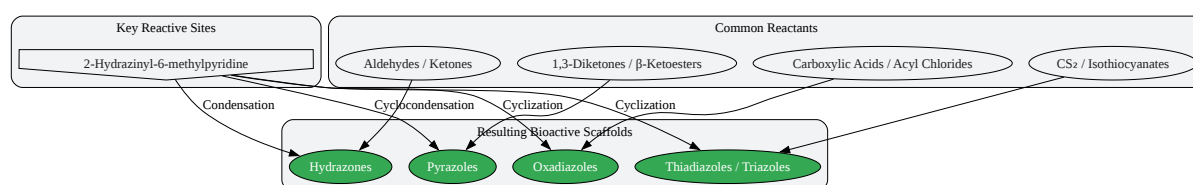
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-6-methylpyridine (1.0 eq) with an excess of hydrazine hydrate (5-10 eq). The large excess of hydrazine serves as both the nucleophile and the reaction solvent, driving the reaction to completion.
- **Heating:** Heat the reaction mixture to reflux (typically 110-130 °C) and maintain for 12-36 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup - Solvent Removal:** After cooling to room temperature, remove the excess hydrazine hydrate under reduced pressure using a rotary evaporator. Causality: This step is critical to simplify the subsequent extraction process.
- **Workup - Extraction:** Dilute the resulting residue with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** The crude solid can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether or ethanol/water) or by vacuum distillation to afford the pure **2-**

Hydrazinyl-6-methylpyridine.

Reactivity and Applications in Drug Discovery

The synthetic value of **2-Hydrazinyl-6-methylpyridine** lies in the versatile reactivity of its hydrazine moiety. This group is a powerful nucleophile and a precursor for forming stable nitrogen-nitrogen bonds, which are key components of many bioactive heterocyclic scaffolds.[7]



[Click to download full resolution via product page](#)

Caption: Reactivity of **2-Hydrazinyl-6-methylpyridine** leading to common bioactive heterocycles.

Key Synthetic Transformations:

- **Formation of Pyrazoles:** The Knorr pyrazole synthesis and related cyclocondensation reactions with 1,3-dicarbonyl compounds (e.g., β -ketoesters) are cornerstone reactions. The resulting pyrazole ring, attached to the 6-methylpyridine scaffold, is a common motif in kinase inhibitors and other targeted therapies.[8]
- **Synthesis of Hydrazones:** Condensation with aldehydes and ketones readily forms hydrazones. This linkage is not just a simple derivative; hydrazones themselves are a class of bioactive molecules and serve as key intermediates for synthesizing further heterocyclic systems like thiazoles.[9][10] The combination of a pyridine ring, a thiazole, and a hydrazone linker has been explored for developing novel antimycobacterial agents.[9]

- Construction of Fused Ring Systems: The hydrazine group facilitates the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines, which are structurally similar to purines and have been developed as anticancer and antidiabetic agents.[11] This is achieved by reacting **2-Hydrazinyl-6-methylpyridine** with appropriate reagents to first form an intermediate which then undergoes intramolecular cyclization.

The presence of the pyridine ring is not passive. Its nitrogen atom influences the molecule's basicity, solubility, and, most importantly, its ability to form hydrogen bonds with biological targets like enzymes and receptors, enhancing pharmacokinetic properties.[3]

Safety and Handling

As a research chemical, **2-Hydrazinyl-6-methylpyridine** should be handled with appropriate care, following standard laboratory safety protocols. While a specific, comprehensive toxicology profile is not widely published, data from structurally related compounds like 2-hydrazinopyridine and other pyridine derivatives provide a basis for a cautious approach.[12]

- General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Avoid generating dust.
- Health Hazards: Based on related compounds, potential hazards include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[14]
- First Aid:
 - Skin Contact: Immediately wash off with plenty of soap and water.[14]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[14][15]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[15]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

2-Hydrazinyl-6-methylpyridine is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its dual functionality allows for the straightforward synthesis of pyrazoles, hydrazones, and fused heterocyclic systems that are central to many drug discovery programs. Understanding its synthesis, reactivity, and handling is essential for any researcher aiming to leverage the power of the pyridine scaffold in developing next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2-hydrazinyl-6-methylpyridine (C₆H₉N₃) [pubchemlite.lcsb.uni.lu]
- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 7. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2-Hydrazinopyridine | C₅H₇N₃ | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [2-Hydrazinyl-6-methylpyridine CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590354#2-hydrazinyl-6-methylpyridine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

